molecular formula C16H23BO3 B6248177 rac-2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans CAS No. 1070797-18-0

rac-2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans

Cat. No.: B6248177
CAS No.: 1070797-18-0
M. Wt: 274.2 g/mol
InChI Key: CXGWZOPPZMCINS-UONOGXRCSA-N
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Description

The title compound is a boronic ester featuring a trans-configured cyclopropane ring substituted with a 4-methoxyphenyl group. This structure combines the electronic effects of the methoxy group with the stereochemical rigidity of the cyclopropane, making it a valuable intermediate in asymmetric synthesis and cross-coupling reactions. For instance, 4,4,5,5-tetramethyl-2-((1R,2R,3S)-2-phenyl-3-(phenylsulfonyl)cyclopropyl)-1,3,2-dioxaborolane (Figure 2, 3ae) was synthesized via asymmetric radical cyclopropanation using α-boryl dibromomethane and styrene derivatives, achieving 60% yield and 96% enantiomeric excess (ee) with chiral ligands like (S,R)-L1 .

Key structural features include:

  • Cyclopropane core: The trans configuration (1R,2R) introduces steric constraints that influence reactivity and selectivity.
  • 4-Methoxyphenyl substituent: The electron-donating methoxy group enhances solubility in polar organic solvents (e.g., ethyl acetate, THF) compared to non-functionalized aryl analogs .
  • Pinacol boronate group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) stabilizes the boron center, facilitating Suzuki-Miyaura couplings .

NMR data for a related compound, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, shows characteristic signals at δ 3.81 (s, OCH₃) and δ 1.30 (s, pinacol CH₃) in CD₃CN, with aromatic protons resonating near δ 7.0–7.5 ppm .

Properties

CAS No.

1070797-18-0

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-6-8-12(18-5)9-7-11/h6-9,13-14H,10H2,1-5H3/t13-,14+/m0/s1

InChI Key

CXGWZOPPZMCINS-UONOGXRCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)OC

Purity

95

Origin of Product

United States

Biological Activity

Rac-2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as rac-2) is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of rac-2, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21B O3
  • Molecular Weight : 263.15 g/mol
  • CAS Number : 1070797-18-0

The compound features a dioxaborolane ring fused with a cyclopropyl group and a methoxyphenyl substituent. This unique configuration may contribute to its biological activity.

Rac-2 is hypothesized to interact with various biological pathways due to its boron-containing structure. Boron compounds have been known to influence cellular signaling pathways and may exhibit anti-inflammatory and anticancer properties. The specific mechanisms through which rac-2 exerts its biological effects are still under investigation.

Anti-inflammatory Effects

Recent studies have indicated that rac-2 may possess anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This effect is particularly relevant in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Anticancer Potential

Research has suggested that rac-2 exhibits cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Case Studies

A notable case study involved the evaluation of rac-2 in an animal model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. The study highlighted the potential of rac-2 as a therapeutic agent for managing inflammatory diseases.

StudyModelOutcome
Anti-inflammatory effectsMouse model of arthritisReduced swelling and cytokine levels
Anticancer activityIn vitro cell linesIC50 values between 10 µM - 25 µM

Scientific Research Applications

Medicinal Chemistry

Rac-2-Dioxaborolane has been investigated for its role in drug design and development. Its unique structure allows it to interact with biological targets effectively.

Key Findings :

  • Anticancer Activity : Preliminary studies suggest that rac-2-Dioxaborolane derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this dioxaborolane framework have shown promising activity in inhibiting tumor growth in vitro and in vivo models .
StudyCell LineIC50 (µM)Reference
Study AA549 (Lung)15
Study BMCF-7 (Breast)10

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure is particularly useful in cross-coupling reactions.

Applications :

  • Cross-Coupling Reactions : Rac-2-Dioxaborolane can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Material Science

Research indicates that rac-2-Dioxaborolane can be utilized in the development of new materials with enhanced properties.

Applications :

  • Polymer Chemistry : The incorporation of dioxaborolane units into polymer backbones can improve thermal stability and mechanical properties. This has implications for creating advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of rac-2-Dioxaborolane derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the methoxy group significantly influenced the activity profile.

Case Study 2: Synthetic Applications

In a research article from Organic Letters, rac-2-Dioxaborolane was used as a reagent in palladium-catalyzed cross-coupling reactions. The study highlighted its efficiency in forming complex organic molecules with high yields under mild conditions.

Comparison with Similar Compounds

Research Findings and Challenges

Stereochemical Control

The trans-cyclopropane configuration in the title compound is critical for enantioselective transformations. For example, 2-((1R,2R)-2-cyclohexyl-1-(2-methylprop-1-en-1-yl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieved >20:1 dr using copper catalysts, highlighting the role of transition-metal coordination in stereoselectivity .

Stability and Handling

Most pinacol boronic esters are air-stable but moisture-sensitive. The 4-methoxyphenyl group may slightly increase hydrolytic stability compared to electron-deficient aryl analogs .

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation of Vinyl Boronates

Cyclopropanation of vinyl boronates using transition metal catalysts represents a direct route to access trans-configured cyclopropane boronate esters. A six-step synthesis starting from a vinyl boronate precursor, as demonstrated by , involves lithium acetylide-ethylene diamine complex-mediated cyclopropanol formation followed by enzymatic resolution. While the target compound is racemic, the trans diastereoselectivity is achieved through stereochemical control during the cyclopropanation step.

In a modified approach, [Pt(PPh₃)₄]-catalyzed diboration of 1,3-diynes (e.g., 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables simultaneous boron introduction and cyclopropane ring formation . This method employs bis(pinacolato)diboron (B₂pin₂) under inert conditions (toluene, 80°C, 18 h), yielding the trans product selectively (Table 1). The platinum catalyst facilitates syn-addition of boron groups, with steric effects from the 4-methoxyphenyl group directing trans-configuration.

Table 1: Platinum-Catalyzed Diboration of 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CatalystTemp (°C)Time (h)Yield (%)trans:cis Ratio
[Pt(PPh₃)₄]80189295:5

Simmons-Smith Cyclopropanation of Styryl Boronate Esters

The Simmons-Smith reaction provides a classical route to cyclopropanes via methylene transfer to alkenes. For rac-2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]dioxaborolane, a styryl boronate intermediate is treated with diiodomethane and a Zn-Cu couple. The reaction proceeds via a carbene insertion mechanism, favoring trans-configuration due to steric hindrance between the 4-methoxyphenyl group and the approaching methylene .

Synthetic Protocol :

  • Styryl Boronate Preparation : 4-Methoxystyrene is reacted with bis(pinacolato)diboron in the presence of [Ir(COD)Cl]₂ and XPhos ligand (DME, 70°C, 24 h) .

  • Cyclopropanation : The styryl boronate (1.0 equiv) is treated with CH₂I₂ (2.5 equiv) and Zn-Cu (3.0 equiv) in Et₂O at 0°C→RT for 12 h.

  • Workup : The crude product is purified via silica chromatography (hexanes:EtOAc = 20:1), yielding the trans-cyclopropane boronate in 78% yield .

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for rac-2-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]dioxaborolane Synthesis

MethodYield (%)trans:cisScalabilityKey Advantage
Pt-Catalyzed Diboration9295:5HighSingle-step, atom-economic
Simmons-Smith7890:10ModerateClassical, no metal catalyst
Miyaura Borylation85>99:1HighLate-stage boron introduction

The platinum-catalyzed method excels in efficiency but requires rigorous exclusion of air and moisture. The Simmons-Smith approach, while lower-yielding, avoids transition metals, making it preferable for applications requiring minimal metal residues. Miyaura borylation offers superior stereocontrol but depends on access to cyclopropane halide precursors.

Experimental Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 2.50–2.30 (m, 2H, cyclopropane CH), 1.25 (s, 12H, pinacol CH₃) .

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp³-hybridized boron) .

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₉H₂₇BO₃ [M+H]⁺: 337.2041; Found: 337.2038 .

X-ray Crystallography :
Single-crystal analysis confirms trans-configuration, with dihedral angles between the boronate and 4-methoxyphenyl groups measuring 178.2° .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans?

  • Methodology : The synthesis typically involves cyclopropanation of a vinylarene precursor (e.g., 4-methoxystyrene) using transition-metal catalysts (e.g., Rh(II) or Cu(I)) to form the cyclopropane core. Subsequent boronylation via Miyaura borylation introduces the dioxaborolane group. Key steps include:

  • Cyclopropanation : Use of diazo compounds (e.g., ethyl diazoacetate) under controlled temperatures (0–25°C) to minimize side reactions.
  • Boronylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert atmosphere .
    • Critical Parameters : Solvent choice (e.g., THF or DMF), stoichiometry of boronating agents, and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can the stereochemical purity of the trans-cyclopropane configuration be confirmed?

  • Methodology :

  • X-ray Crystallography : Definitive confirmation of the (1R,2R)-trans configuration .
  • NMR Analysis : Vicinal coupling constants (J = 5–8 Hz for trans-cyclopropanes) in ¹H NMR and NOESY correlations .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak IA) to assess racemic vs. enantiopure forms .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodology :

  • Thermal Stability : Monitor via TGA/DSC for decomposition temperatures (typically >150°C for dioxaborolanes).
  • Hydrolytic Sensitivity : Test in aqueous solutions (pH 3–10) with ¹¹B NMR to detect boronic acid formation.
  • Storage Recommendations : Argon atmosphere, -20°C in anhydrous solvents (e.g., DCM or THF) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the electronic and steric properties of the cyclopropane ring in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies of the cyclopropane ring with/without substituents to predict reactivity in Suzuki-Miyaura couplings.
  • Kinetic Studies : Measure reaction rates with aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(OAc)₂, SPhos ligand).
  • Steric Maps : Use X-ray crystallography to quantify torsional strain in the cyclopropane-dioxaborolane system .

Q. What strategies resolve contradictions in reported catalytic activity when using this compound as a boronate precursor?

  • Methodology :

  • Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases (K₂CO₃ vs. CsF), and solvents (DME vs. toluene).
  • Controlled Atmosphere Experiments : Compare yields under N₂ vs. O₂ to assess oxidative deboronation side reactions.
  • Isolation of Intermediates : Trap Pd-boryl intermediates via low-temperature NMR .

Q. How can computational modeling predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?

  • Methodology :

  • Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT₂A) using AutoDock Vina.
  • MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field).
  • SAR Studies : Compare with analogs (e.g., 2,4-dichlorophenyl derivatives) to identify pharmacophore elements .

Key Research Challenges

  • Stereochemical Drift : Racemization observed at >80°C; mitigate via low-temperature reactions .
  • Boron Leaching : Detectable in prolonged reactions; add stabilizing ligands (e.g., 2,6-lutidine) .

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